molecular formula C9H9FO2 B1304801 5-Fluoro-2-methylphenylacetic acid CAS No. 261951-75-1

5-Fluoro-2-methylphenylacetic acid

Cat. No. B1304801
M. Wt: 168.16 g/mol
InChI Key: BPWHUOQJJZVQLO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylacetic acid is a compound that has not been directly studied in the provided papers. However, related compounds with fluorine substitutions on the aromatic ring have been investigated for various biological activities and chemical properties. For instance, 5-fluoro-3-biphenylylacetic acid has shown significant anti-inflammatory activity , and 5-fluorouracil derivatives have been explored for their antitumor properties . The presence of the fluorine atom can significantly alter the chemical behavior and biological activity of these compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multiple steps, including amidation, etherification, and hydrolysis . For example, the synthesis of a peptide derivative of 5-fluorouracil involved the preparation of an intermediate using bromoacetic acid, followed by a coupling reaction with dicyclohexyl carbodiimide and hydrolysis . Similarly, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved a sequence of reactions starting from p-methylaniline and chloroacetic chloride, yielding a final product with an overall yield of 66% .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, with the fluorine atom influencing the electronic distribution within the molecule. For instance, in the crystal structure of a 5-fluorouracil derivative, the heterocyclic ring and the benzene ring were found to be essentially planar, with a dihedral angle between them . The presence of fluorine can also affect bond lengths, as seen in the shortened N3-C6 bond distance in the same compound, indicating electron delocalization .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. The synthesis of radioligands for the GABA receptor in the brain involved O-methylation and a subsequent Schiff reaction . The reactivity of 5-fluorouracil derivatives in the presence of transition metals has been studied, revealing different coordination modes and the formation of complexes with metals such as Ni(II), Cu(II), and Zn(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For example, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent allowed for the distinction of enantiomers of alcohols using fluorine NMR spectroscopy . The fluorine atom's electronegativity and small size can lead to strong hydrogen bonding and affect the compound's boiling and melting points, solubility, and stability.

Scientific Research Applications

Biochemical Studies and Molecular Imaging

5-Fluoro-2-methylphenylacetic acid and its derivatives find extensive applications in biochemical research and molecular imaging. For instance, derivatives of 5-fluorouracil, a related compound, are essential in studying protein structure, dynamics, and interactions. A study demonstrated the use of a genetically encoded fluorescent amino acid, selectively incorporated into proteins, to monitor protein unfolding, showcasing its utility in protein structural studies (Summerer et al., 2006). Moreover, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative, are used in positron emission tomography (PET) for studying receptor densities in diseases like Alzheimer's, providing insights into disease mechanisms and potential diagnostic markers (Kepe et al., 2006).

Crystallography and Structural Analysis

The compound and its derivatives also play a crucial role in crystallography and structural analysis. Studies that focus on the crystal structures of related compounds, such as 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin, help in understanding molecular conformations and interactions. These insights are pivotal in designing drugs and predicting their interactions and stability (Xiong et al., 2006; Hu et al., 2006).

Pharmaceutical Research and Drug Design

In pharmaceutical research, understanding the mechanisms of drug action and resistance is vital. Studies have shown that certain proteins confer resistance to chemotherapy drugs by transporting their metabolites, highlighting the importance of these proteins in drug resistance mechanisms and offering potential targets for overcoming resistance in cancer treatment (Pratt et al., 2005). Furthermore, the synthesis and analysis of fluorinated compounds provide a foundation for developing new antimycobacterial agents, thereby contributing to the fight against infectious diseases (Mori et al., 2022).

Safety And Hazards

5-Fluoro-2-methylphenylacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWHUOQJJZVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379132
Record name 5-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylphenylacetic acid

CAS RN

261951-75-1
Record name 5-Fluoro-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-75-1
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